

Application Notes and Protocols for Oral Administration of CYB210010 to Rodents

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Compound of Interest

Compound Name: CYB210010

Cat. No.: B15614101

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Introduction

CYB210010, also known as 2,5-dimethoxy-4-(trifluoromethylsulfanyl)phenethylamine, is a potent and selective agonist for the serotonin 5-HT_{2A} and 5-HT_{2C} receptors.^[1] It is an orally active compound that has demonstrated psychedelic-like effects in preclinical animal models.^{[1][2]} As a long-acting psychedelic with high oral bioavailability, **CYB210010** is a valuable tool for investigating the therapeutic potential of 5-HT₂ receptor activation in various neurological and psychiatric disorders.^{[2][3][4][5]}

These application notes provide detailed protocols for the oral administration of **CYB210010** to rodents, specifically mice and rats. The included methodologies are based on established practices for oral gavage and formulation of phenethylamine compounds for preclinical research. Adherence to these guidelines, in conjunction with institutional animal care and use committee (IACUC) regulations, is crucial for ensuring animal welfare and the generation of reproducible, high-quality data.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data for **CYB210010**, including its receptor binding affinity, functional potency, and pharmacokinetic parameters in rodents.

Table 1: Receptor Binding and Functional Potency of **CYB210010**

Parameter	Receptor	Value (nM)
Binding Affinity (Ki)	5-HT2A	0.35[1]
Functional Potency (EC50)	5-HT2A	4.1[1][6]
5-HT2C	7.3[1][6]	
5-HT2B	88[1]	

Table 2: Pharmacokinetic Parameters of **CYB210010** in Rodents (Oral Administration)

Species	Dose (mg/kg, PO)	Tmax (h)	Cmax (ng/mL)	AUC (ng·h/mL)	Bioavailability (%)	Brain-to-Plasma Ratio
Mouse	Not Specified	Not Specified	Not Specified	Not Specified	Orally bioavailable[2][3][4][5][7]	High brain penetration[6]
Rat	5	~1	~150	~600	Orally bioavailable[2][3][4][5][6]	>15[6]

Note: The pharmacokinetic data is extrapolated from graphical representations in a preclinical poster and may be approximate. For precise values, referring to the primary publication is recommended.

Experimental Protocols

Materials and Equipment

- **CYB210010** (purity >98%)
- Vehicle (see Vehicle Selection and Preparation)
- Distilled water

- 0.9% sterile saline
- Tween 80 or other suitable surfactant (optional)
- Dimethyl sulfoxide (DMSO) (optional)
- Polyethylene glycol 300 (PEG300) (optional)
- Carboxymethylcellulose (CMC) (optional)
- Analytical balance
- Vortex mixer
- Sonicator (optional)
- pH meter
- Animal scale
- Oral gavage needles (stainless steel or flexible plastic with a ball tip):
 - Mice: 20-22 gauge, 1-1.5 inches in length[8]
 - Rats: 16-18 gauge, 2-3 inches in length
- Syringes (1 mL or appropriate size for dosing volume)
- Personal protective equipment (gloves, lab coat, safety glasses)

Vehicle Selection and Preparation

The selection of an appropriate vehicle is critical for the accurate and reproducible oral administration of **CYB210010**. While the specific vehicle used in the initial preclinical studies has not been publicly disclosed, a common approach for phenethylamines with limited water solubility is to use a suspension or a solution with the aid of co-solvents and/or surfactants.

Recommended Vehicle Options:

- 0.5% (w/v) Carboxymethylcellulose (CMC) in distilled water: A commonly used vehicle for creating stable suspensions.
- 0.5% Tween 80 in distilled water: A surfactant that can aid in the dissolution and absorption of compounds.
- 10% DMSO in 0.9% Saline: DMSO can be used as a co-solvent, but its concentration should be kept low to minimize potential toxicity.
- Aqueous solution with a small percentage of PEG300 and/or Tween 80: This combination can improve solubility.

Preparation Protocol (Example using 0.5% CMC):

- Weigh the required amount of CMC.
- Slowly add the CMC to the appropriate volume of distilled water while continuously stirring to prevent clumping.
- Stir the mixture for several hours or overnight at room temperature to ensure complete hydration and formation of a homogenous suspension.
- Store the prepared vehicle at 4°C.

Dosing Solution Preparation

The concentration of the dosing solution should be calculated based on the desired dose (mg/kg) and the administration volume (mL/kg). A typical oral gavage volume for rodents is 5-10 mL/kg.^[2]

Calculation:

- $\text{Concentration (mg/mL)} = \text{Desired Dose (mg/kg)} / \text{Administration Volume (mL/kg)}$

Example for a 1 mg/kg dose with a 10 mL/kg administration volume:

- $\text{Concentration} = 1 \text{ mg/kg} / 10 \text{ mL/kg} = 0.1 \text{ mg/mL}$

Preparation Protocol:

- Calculate the total amount of **CYB210010** required for the study.
- Weigh the precise amount of **CYB210010**.
- In a suitable container, add the weighed **CYB210010**.
- Add a small amount of the chosen vehicle to form a paste.
- Gradually add the remaining vehicle while vortexing or stirring to ensure a uniform suspension or solution.
- If necessary, sonicate the mixture for a few minutes to aid in dissolution or to create a finer suspension.
- Visually inspect the solution for homogeneity before each administration. If it is a suspension, ensure it is well-mixed before drawing it into the syringe.

Oral Gavage Administration Protocol

Oral gavage is a standard method for the precise oral administration of compounds to rodents.

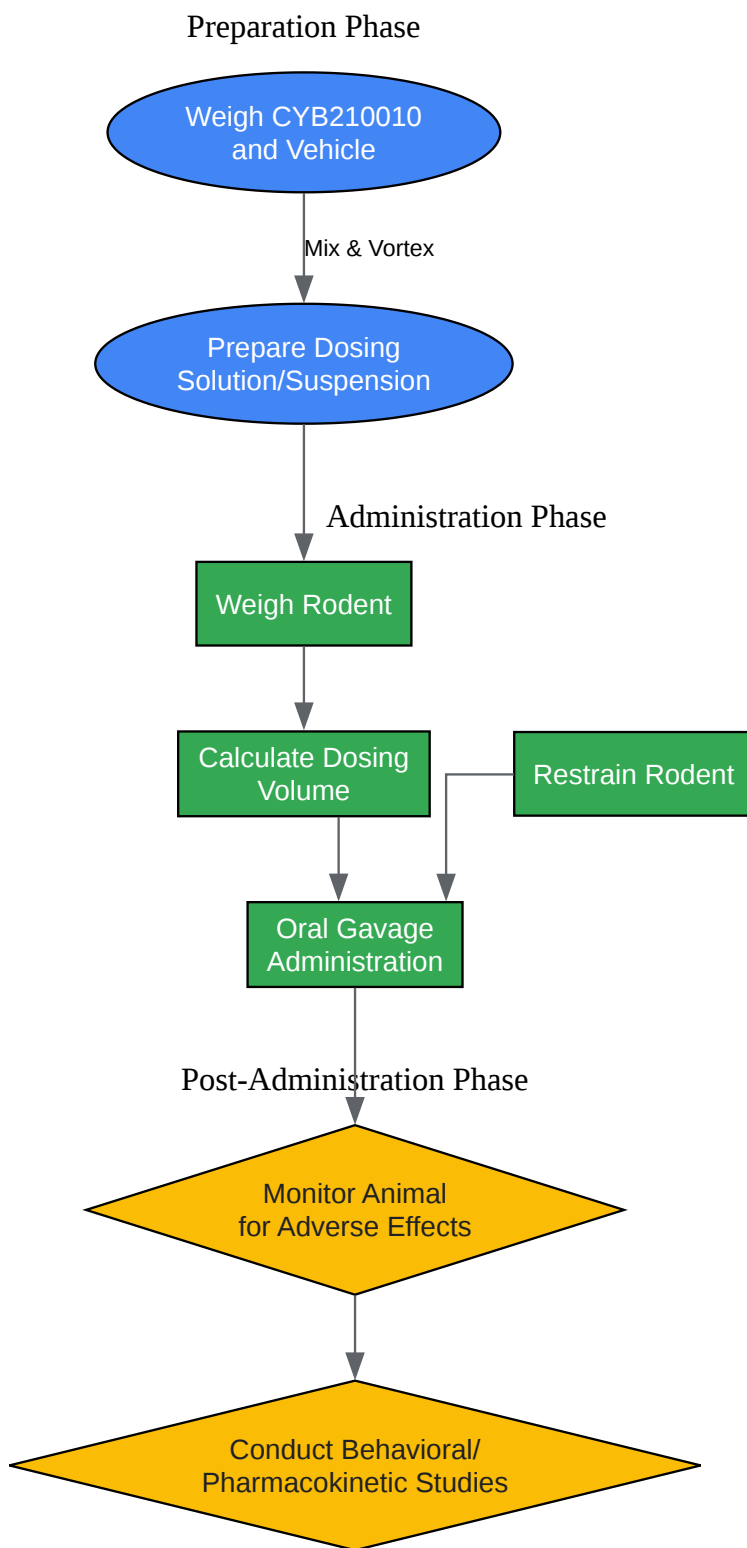
[1][2][6][8][9] Proper training and technique are essential to minimize stress and potential injury to the animal.

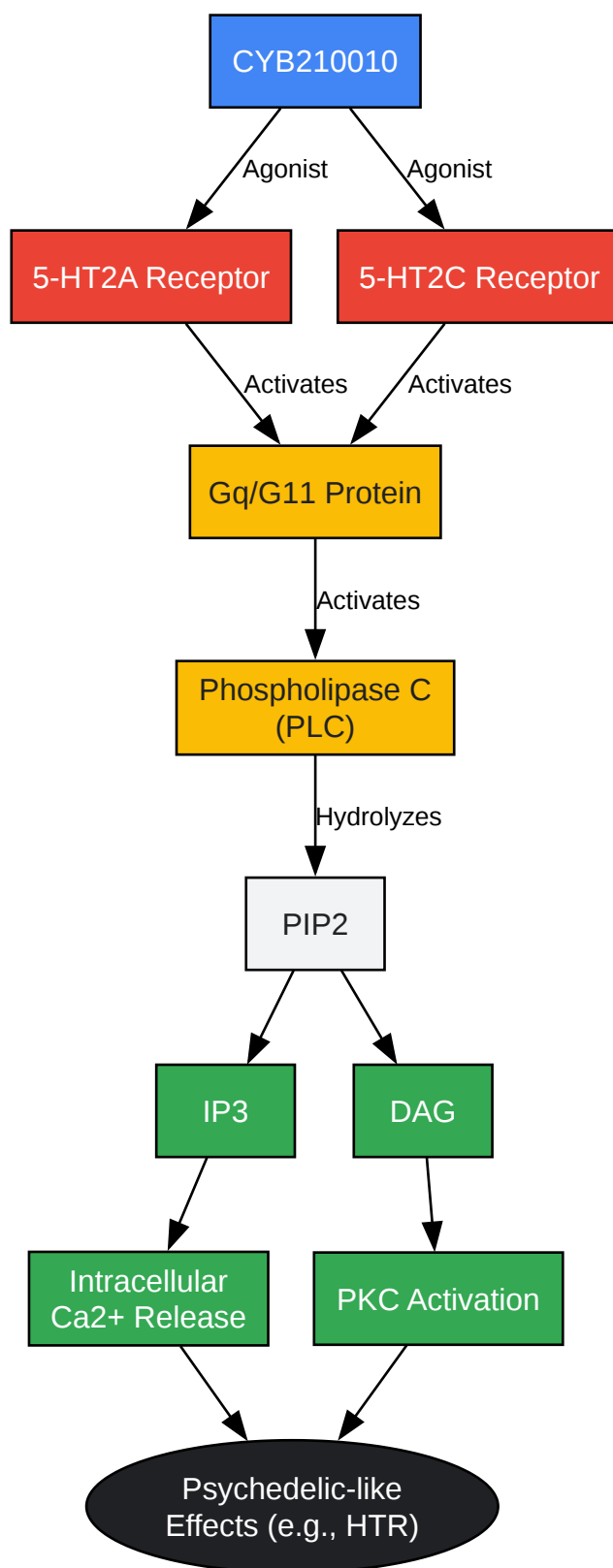
Procedure:

- Animal Handling and Restraint:
 - Weigh the animal to determine the correct dosing volume.
 - Gently but firmly restrain the animal. For mice, this is typically done by scruffing the neck and back to immobilize the head and body. For rats, a similar but larger grip is used, supporting the animal's body. The head should be slightly extended to create a straight line from the mouth to the esophagus.
- Gavage Needle Insertion:

- Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib. This estimates the distance to the stomach.
- Moisten the tip of the gavage needle with distilled water or the vehicle to lubricate it.
- Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
- The animal should swallow as the needle reaches the back of the pharynx. Allow the needle to slide gently into the esophagus. Do not force the needle. If resistance is met, withdraw the needle and try again.
- Compound Administration:
 - Once the needle is correctly positioned in the esophagus, slowly and smoothly depress the syringe plunger to administer the dosing solution.
 - Administering the solution too quickly can cause reflux and aspiration.
- Post-Administration Monitoring:
 - After administration, gently remove the gavage needle.
 - Return the animal to its cage and monitor it for any signs of distress, such as labored breathing or lethargy.

Mandatory Visualizations





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